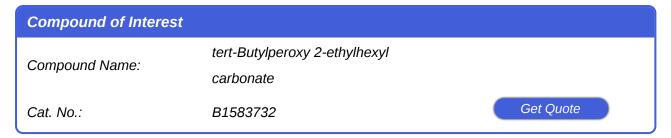


An In-Depth Technical Guide to tert-Butylperoxy 2-ethylhexyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butylperoxy 2-ethylhexyl carbonate**, a versatile organic peroxide. It includes a detailed summary of its synonyms and trade names, extensive quantitative data on its physicochemical and safety properties, detailed experimental protocols for its synthesis and a key application, and visualizations of its decomposition pathway and synthesis workflow.

Synonyms and Trade Names

tert-Butylperoxy 2-ethylhexyl carbonate is known by a variety of names in scientific literature and commercial applications. A comprehensive list is provided in Table 1.

Table 1: Synonyms and Trade Names for tert-Butylperoxy 2-ethylhexyl carbonate



Туре	Name
IUPAC Name	2-ethylhexyl (2-methylpropan-2-yl)oxy carbonate[1]
CAS Registry Number	34443-12-4[1][2][3]
EC Number	252-029-5[1][3][4]
Common Synonyms	OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate[1][3]
t-Butyl peroxy 2-ethylhexyl monocarbonate[3]	_
Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester[1]	
TBEC[3]	_
Trade Names	Trigonox® 117[1][3][5]
Luperox® TBEC[1][3]	_
PEROXAN BEC[1]	_
ESPEROX C-496[1]	

Quantitative Data

The physical, chemical, and safety properties of **tert-Butylperoxy 2-ethylhexyl carbonate** are summarized in the following tables for easy reference and comparison.

Table 2: Physicochemical Properties



Property	Value	Reference
Molecular Formula	C13H26O4	[1][3]
Molecular Weight	246.34 g/mol	[1][3]
Appearance	Colorless, mobile liquid	[2][3]
Density	0.927 - 0.948 g/cm³ at 20-25 °C	[3][4][6]
Melting Point	-50 °C	[3][7]
Boiling Point	~271.8 °C at 760 mmHg	[3][7]
Flash Point	101 °C (214 °F)	[5][7]
Refractive Index (n20/D)	1.428	[4][6]
Viscosity	5.8 mPa.s at 20°C	[3]
Theoretical Active Oxygen	6.49%	[8]

Table 3: Safety and Reactivity Data



Parameter	Value	Reference
Self-Accelerating Decomposition Temperature (SADT)	60 °C	[8]
Hazardous Temperature (Tem)	55 °C	[8]
Storage Temperature (Ts max)	20 °C	[8]
UN Number	3105	[9]
Hazard Class	5.2 (Organic Peroxide Type D, Liquid)	[9]
Hazard Statements	H242 (Heating may cause a fire), H312 (Harmful in contact with skin), H315 (Causes skin irritation)	[4][10]
Incompatible Materials	Reducing agents, acids, bases, rust, heavy metals	[5]
Hazardous Decomposition Products	Carbon monoxide, carbon dioxide, acetone, methane	[5]

Table 4: Half-Life Data (in Chlorobenzene)

Temperature	Half-Life (t½)	Reference
98 °C (208 °F)	10 hours	[11]
117 °C (243 °F)	1 hour	[11]
137 °C (279 °F)	0.1 hour	[11]
Activation Energy (Ea)	151.72 - 156.16 kJ/mol	[11]

Experimental Protocols



Detailed methodologies for the synthesis of **tert-Butylperoxy 2-ethylhexyl carbonate** and its application in the crosslinking of high-density polyethylene are provided below. While this compound is widely used as a polymerization initiator for monomers like styrene and vinyl chloride, specific, detailed laboratory-scale protocols for these applications are not readily available in the public domain from the conducted searches. General conditions for such polymerizations typically involve temperatures between 100-140°C and initiator concentrations of 0.02-0.1% by weight.[9]

This protocol is adapted from the batch synthesis process described in patent CN102617432A. [5]

Objective: To synthesize **tert-Butylperoxy 2-ethylhexyl carbonate** through a two-stage reaction involving peroxidation followed by condensation.

Materials:

- tert-Butyl alcohol
- Hydrogen peroxide (20-70% solution)
- Concentrated sulfuric acid (65-85%)
- Sodium hydroxide solution (10-40%)
- · 2-Ethylhexyl chloroformate
- Three-necked flask equipped with a stirrer, thermometer, and dropping funnel
- Peristaltic pump (optional)

Procedure:

Stage 1: Peroxidation Reaction (Formation of tert-Butyl Hydroperoxide)

- Add a defined concentration (e.g., 50%) of hydrogen peroxide to a three-necked flask.
- Cool the flask to the desired reaction temperature (10-50 °C).



- Set the stirring speed to 100-200 RPM.
- Using a dropping funnel or peristaltic pump, slowly add concentrated sulfuric acid (65-85%)
 to the flask while maintaining the reaction temperature.
- After the sulfuric acid addition is complete, add tert-butyl alcohol dropwise, again maintaining the temperature. The molar ratio of tert-butyl alcohol to hydrogen peroxide to sulfuric acid should be approximately 1:2-3:3-5.
- Allow the reaction to proceed for 1-3 hours at the set temperature.
- After the reaction, allow the mixture to settle and separate the organic and inorganic phases.
 The organic phase contains the intermediate tert-butyl hydroperoxide and the byproduct ditert-butyl peroxide.

Stage 2: Salification and Condensation Reaction

- To the separated organic phase from Stage 1, add a 10-40% sodium hydroxide solution to salify the tert-butyl hydroperoxide, forming sodium tert-butyl hydroperoxide and separating it from the di-tert-butyl peroxide byproduct. The molar ratio of tert-butyl hydroperoxide to alkali should be approximately 1:1-4.
- In a separate reaction vessel, place the resulting sodium tert-butyl hydroperoxide salt.
- While stirring continuously, add 2-ethylhexyl chloroformate. A sodium hydroxide solution is used as a catalyst. The molar ratio of the hydroperoxide salt to the chloro ester to the alkali is approximately 2-5:1:2-4.
- Maintain the reaction temperature between 10-50 °C and continue the reaction for 1-6 hours.
- After the reaction is complete, cool the mixture and allow it to stand.
- Separate the organic layer, which is the final product, tert-Butylperoxy 2-ethylhexyl carbonate.

This protocol is based on the methodology described for the thermolysis of peroxides in HDPE. [8]



Objective: To crosslink high-density polyethylene in its molten state using **tert-Butylperoxy 2-ethylhexyl carbonate** as the initiator.

Materials:

- High-density polyethylene (HDPE) powder or pellets (1 g)
- tert-Butylperoxy 2-ethylhexyl carbonate
- Dichloromethane (DCM) / Cyclohexane solvent mixture (9/1 v/v, 6 mL)
- Rotary evaporator
- Buchiglasuster BMC 100 minireactor or similar high-pressure reactor
- · Argon gas supply
- Oil bath

Procedure:

- Prepare a solution by dissolving the desired quantity of tert-Butylperoxy 2-ethylhexyl
 carbonate in 6 mL of the DCM/cyclohexane (9/1 v/v) solvent mixture. The concentration of
 the peroxide will determine the extent of crosslinking.
- Add 1 g of HDPE to the peroxide solution.
- Mix the contents thoroughly for 2.5 hours at room temperature to ensure uniform swelling and absorption of the peroxide into the polymer matrix.
- Remove the solvents under reduced pressure using a rotary evaporator until a constant mass of the polymer/peroxide mixture is obtained.
- Place the dried polymer/peroxide mixture into the minireactor.
- Close the reactor and degas by purging with argon for 30 minutes to create an inert atmosphere.



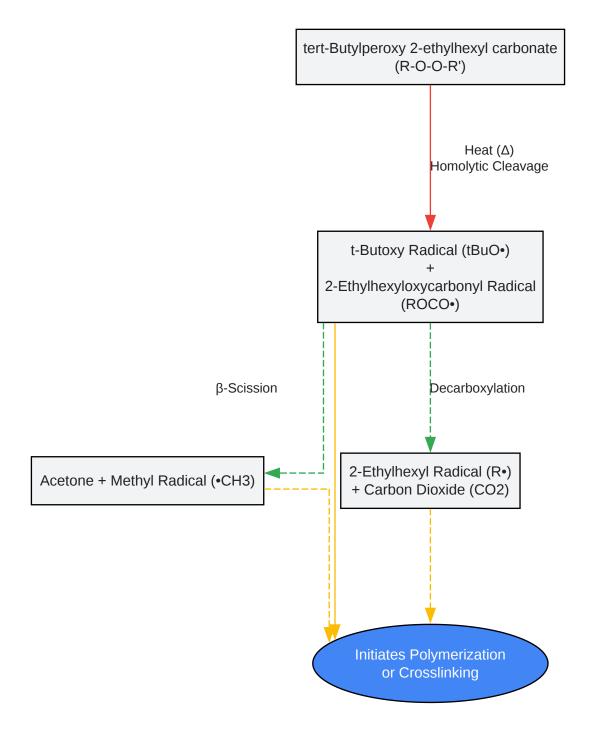
- Heat the reactor in an oil bath to 160°C. This temperature is well above the half-life temperature of the peroxide, ensuring its decomposition and initiation of the crosslinking reaction.
- Maintain the temperature for 2.5 hours without stirring to allow for the thermolysis and crosslinking to occur in the molten state.
- After the reaction time, cool the reactor to room temperature.
- Remove the crosslinked polyethylene sample for analysis (e.g., gel content determination, mechanical testing).

Mandatory Visualizations

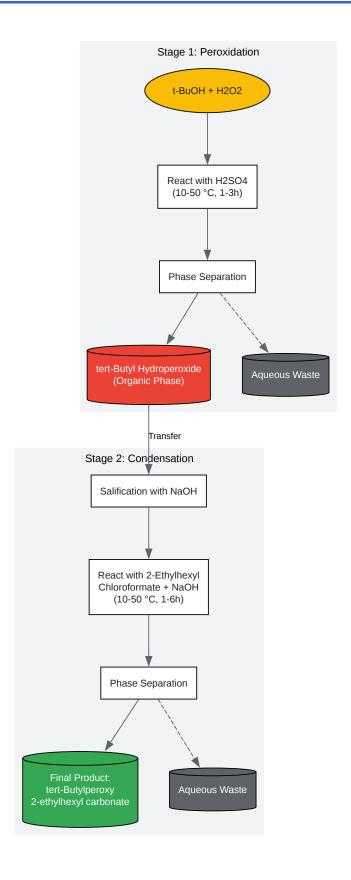
The following diagrams illustrate key chemical processes involving **tert-Butylperoxy 2-ethylhexyl carbonate**.

The primary reaction of **tert-Butylperoxy 2-ethylhexyl carbonate** in industrial applications is its thermal decomposition to generate free radicals, which initiate polymerization or crosslinking.[3] This process begins with the homolytic cleavage of the weak oxygen-oxygen bond.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Amplification-effect-free continuous flow synthesis process of tert-butyl peroxy-2ethylhexyl carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. list-technology.com [list-technology.com]
- 5. CN102617432A Preparation method of tert-butylperoxy-2-ethylhexyl carbonate Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2011069983A1 Process for the polymerization of styrene Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl peroxy-2-ethylhexanoate synthesis chemicalbook [chemicalbook.com]
- 10. US5464915A Method of preparing styrene polymers by suspension polymerization -Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to tert-Butylperoxy 2ethylhexyl carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583732#synonyms-and-trade-names-for-tert-butylperoxy-2-ethylhexyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com